![molecular formula C22H23BrN2O5 B11662502 5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step reaction sequence. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with a suitable nucleophile, such as 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of a base like triethylamine (TEA) and a catalyst such as ammonium chloride .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in various physiological effects, including improved cognitive function and reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid include other pyrazoline derivatives such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
These compounds share similar structural features but differ in their specific functional groups and biological activities
Eigenschaften
Molekularformel |
C22H23BrN2O5 |
|---|---|
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
5-[5-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H23BrN2O5/c1-29-19-11-8-15(12-20(19)30-2)18-13-17(14-6-9-16(23)10-7-14)24-25(18)21(26)4-3-5-22(27)28/h6-12,18H,3-5,13H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
IMKLEJIRVSBUEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662420.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662428.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)
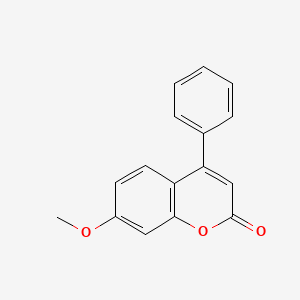
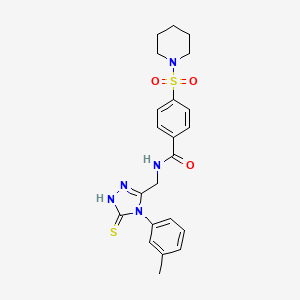
![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11662457.png)
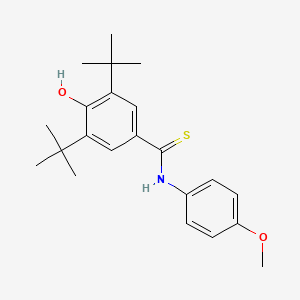
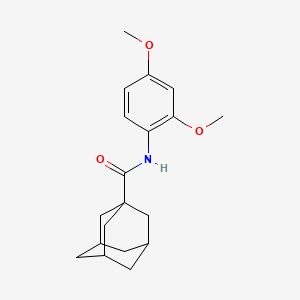
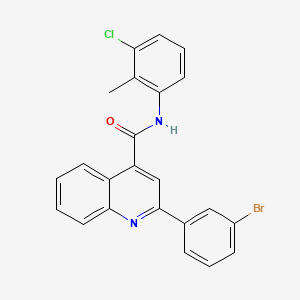
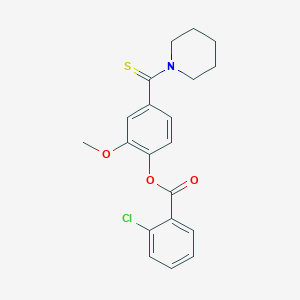
![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662495.png)
